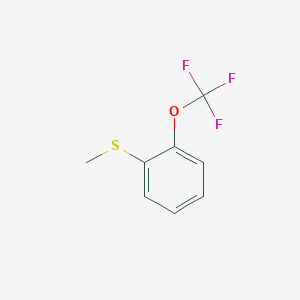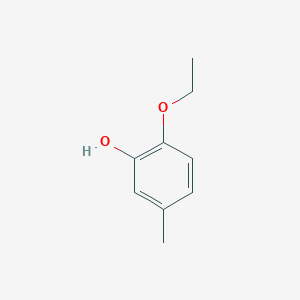
1-(Methylthio)-2-(trifluoromethoxy)benzene
描述
1-(Methylthio)-2-(trifluoromethoxy)benzene, also known as Methoxyfenozide, is an organic compound that belongs to the family of benzene derivatives. It is widely used in the field of agricultural research as an insecticide due to its potent insecticidal properties. Methoxyfenozide is known for its selective action on the lepidopteran insects, making it an effective alternative to conventional insecticides that pose a threat to non-target organisms and the environment.
作用机制
1-(Methylthio)-2-(trifluoromethoxy)benzeneide acts as a selective insecticide by disrupting the molting process of the target insect. It inhibits the production of ecdysone, a hormone that triggers the molting process, leading to the death of the insect. 1-(Methylthio)-2-(trifluoromethoxy)benzeneide is known to have a specific mode of action on the lepidopteran insects, making it a highly effective insecticide.
Biochemical and physiological effects:
1-(Methylthio)-2-(trifluoromethoxy)benzeneide has been shown to have low toxicity to mammals, birds, and fish. It is rapidly metabolized and excreted from the body, reducing the risk of bioaccumulation. However, it may have some toxic effects on aquatic organisms such as crustaceans and mollusks.
实验室实验的优点和局限性
1-(Methylthio)-2-(trifluoromethoxy)benzeneide has several advantages for use in lab experiments. It is highly effective against lepidopteran insects, making it a valuable tool for studying the physiology and behavior of these insects. It is also selective in its action, making it a useful alternative to conventional insecticides that may have non-specific effects on non-target organisms. However, 1-(Methylthio)-2-(trifluoromethoxy)benzeneide may have some limitations in lab experiments, such as the need for specialized equipment and expertise in handling and applying the insecticide.
未来方向
There are several future directions for the research on 1-(Methylthio)-2-(trifluoromethoxy)benzeneide. One area of research is the development of new formulations and delivery systems for the insecticide, such as microencapsulation and nanoemulsions. Another area of research is the study of the ecological effects of 1-(Methylthio)-2-(trifluoromethoxy)benzeneide on non-target organisms and the environment. Finally, there is a need for further studies on the mechanisms of action of 1-(Methylthio)-2-(trifluoromethoxy)benzeneide on lepidopteran insects, which could lead to the development of new insecticides with improved efficacy and selectivity.
Conclusion:
In conclusion, 1-(Methylthio)-2-(trifluoromethoxy)benzeneide is a potent insecticide that has been extensively studied for its selective action on lepidopteran insects. It has several advantages for use in lab experiments, including its effectiveness and selectivity. However, it may have some limitations and potential adverse effects on non-target organisms. Further research is needed to develop new formulations and delivery systems, study the ecological effects, and understand the mechanisms of action of 1-(Methylthio)-2-(trifluoromethoxy)benzeneide.
科学研究应用
1-(Methylthio)-2-(trifluoromethoxy)benzeneide has been extensively studied for its insecticidal properties and its potential use in the field of agriculture. It has been found to be effective against a wide range of lepidopteran pests such as the diamondback moth, cabbage looper, and corn earworm. 1-(Methylthio)-2-(trifluoromethoxy)benzeneide has also been shown to have a low toxicity to non-target organisms such as bees and beneficial insects, making it an environmentally friendly alternative to conventional insecticides.
属性
IUPAC Name |
1-methylsulfanyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c1-13-7-5-3-2-4-6(7)12-8(9,10)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFJOHXNQBSTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline](/img/structure/B3040942.png)
![methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3040943.png)
![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040944.png)
![5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3040945.png)
![N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide](/img/structure/B3040946.png)
![O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide](/img/structure/B3040947.png)

![N3-[3,5-di(trifluoromethyl)phenyl]-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040953.png)
![N3-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040954.png)
![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxylate](/img/structure/B3040955.png)
![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate](/img/structure/B3040956.png)
![Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B3040960.png)
![Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3040963.png)
